N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
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Description
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research indicates the synthesis and evaluation of heterocyclic carboxamides, including compounds with structural similarities to N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, for potential antipsychotic properties. These compounds have been studied for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating promising in vitro and in vivo activities suggestive of antipsychotic potential without significant extrapyramidal side effects (Norman et al., 1996).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives synthesized from compounds bearing resemblance to the target molecule have shown notable analgesic and antiparkinsonian activities. These derivatives, obtained through various synthetic pathways, have been compared to reference drugs like Valdecoxib® and Benzatropine®, indicating their potential therapeutic benefits in pain management and Parkinson's disease treatment (Amr et al., 2008).
Antimicrobial Applications
Several derivatives related to the target compound structure have been synthesized and evaluated for their antimicrobial properties. Compounds such as thienopyrimidine derivatives have exhibited pronounced antimicrobial activity, providing a basis for the development of new antimicrobial agents that could address the rising concern of drug-resistant microbial strains (Bhuiyan et al., 2006).
Glycine Transporter 1 Inhibitors
Compounds structurally related to N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide have been explored as glycine transporter 1 (GlyT1) inhibitors. These inhibitors show promise in modulating glycine levels in the central nervous system (CNS), with potential applications in CNS disorders (Yamamoto et al., 2016).
Antitubercular Agents
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase, suggesting their potential as antitubercular agents (Jeankumar et al., 2013).
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-5-3-4-6-17(14)18-7-8-19(25-24-18)26-11-9-16(10-12-26)20(27)23-21-22-15(2)13-28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFOGHBZFMILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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